molecular formula C9H13NO2 B13165428 5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13165428
M. Wt: 167.20 g/mol
InChI Key: DWJRMCPJIUAGLX-UHFFFAOYSA-N
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Description

5-Ethyl-1,6-dioxaspiro[25]octane-2-carbonitrile is a chemical compound with the molecular formula C9H13NO2 It is characterized by a spirocyclic structure containing a dioxaspiro ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[2.5]octane-2-carbonitrile: Shares a similar spirocyclic structure but lacks the ethyl group.

    6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Contains a similar dioxaspiro ring but with different substituents.

Uniqueness

5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different properties and applications compared to similar compounds.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5-ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C9H13NO2/c1-2-7-5-9(3-4-11-7)8(6-10)12-9/h7-8H,2-5H2,1H3

InChI Key

DWJRMCPJIUAGLX-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2(CCO1)C(O2)C#N

Origin of Product

United States

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